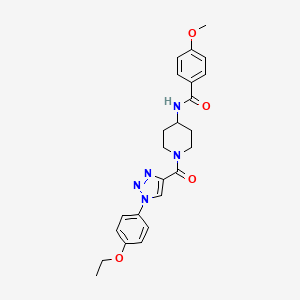

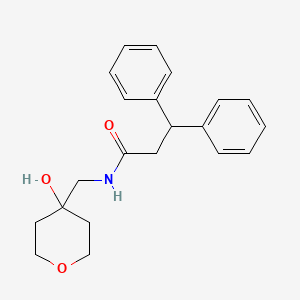

![molecular formula C14H13ClFN5O3S B2754394 3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 2034351-86-3](/img/structure/B2754394.png)

3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

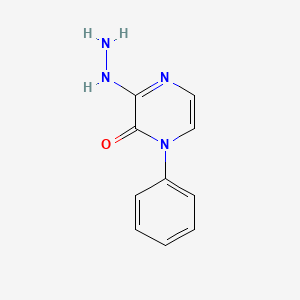

The compound “3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-fluorobenzenesulfonamide” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The exact structure details of this specific compound are not available in the resources I have.Scientific Research Applications

Synthesis and Biological Activity

Research on compounds with structural similarities to "3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-fluorobenzenesulfonamide" includes the synthesis of various derivatives for potential biological activities. For instance, Hassan (2013) explored the synthesis of new 2-pyrazoline derivatives with benzenesulfonamide moieties, examining their antibacterial and antifungal activities against common pathogens like E. coli and S. aureus (Hassan, 2013).

Application in Agriculture

Moran (2003) investigated substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating their excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating potential applications in agricultural sciences (Moran, 2003).

Anticonvulsant Properties

Research by Kelley et al. (1995) on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines revealed significant anticonvulsant activity against seizures in rats, showing the therapeutic potential of related compounds (Kelley et al., 1995).

Antitumor and Antimicrobial Applications

Further studies have demonstrated the antitumor and antimicrobial potential of triazolo and pyrazine derivatives. For example, Brzozowski (1998) synthesized 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides with moderate to high anti-HIV and anticancer activity (Brzozowski, 1998).

Chemical Synthesis

Zhang et al. (2019) detailed a synthetic method for an important intermediate, highlighting the importance of chemical synthesis techniques in creating biologically active compounds (Zhang et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be a variety of enzymes and receptors in the biological system . Triazole compounds, which are part of the structure of this compound, are known to bind readily in the biological system and show versatile biological activities .

Mode of Action

The compound interacts with its targets by binding to them, which can lead to changes in their function . The exact nature of these interactions and changes would depend on the specific targets involved.

Biochemical Pathways

The compound may affect various biochemical pathways due to its ability to interact with multiple targets . The downstream effects of these interactions can include a wide range of biological activities, such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Pharmacokinetics

The compound’s unique structure makes it suitable for drug discovery, organic synthesis, and pharmaceutical studies, suggesting that it may have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Some triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Properties

IUPAC Name |

3-chloro-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN5O3S/c1-2-24-14-13-20-19-12(21(13)6-5-17-14)8-18-25(22,23)9-3-4-11(16)10(15)7-9/h3-7,18H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXKSWUOZMRKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

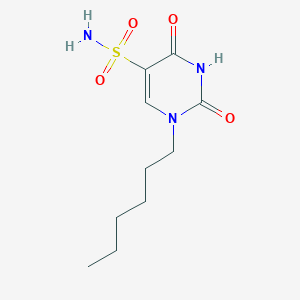

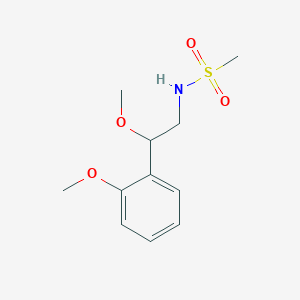

![3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754311.png)

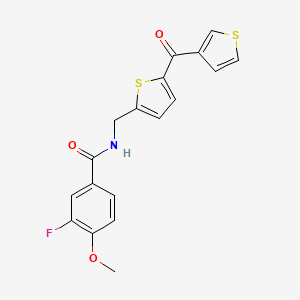

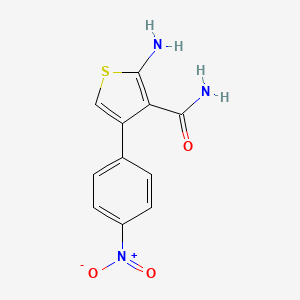

![5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2754319.png)

![N-(3,4-dimethylphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2754322.png)

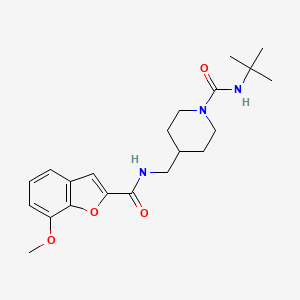

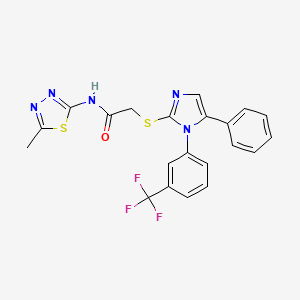

![N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2754323.png)